Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

Catalog No.
S3412467
CAS No.
31904-79-7
M.F
C23H20ClNiP
M. Wt
421.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(cyclopentadienyl)(triphenylphosphine)nickel...

CAS Number

31904-79-7

Product Name

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

Molecular Formula

C23H20ClNiP

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C18H15P.C5H5.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H;1H;/q;;;+1/p-1

InChI Key

PMWXBCDXVGNPAN-UHFFFAOYSA-M

SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Canonical SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Molecular Structure Analysis

The molecule adopts a trigonal bipyramidal geometry with the nickel atom at the center. The cyclopentadienyl (Cp) ring, a five-membered ring with alternating single and double bonds, acts as a η⁵-ligand, donating five electrons to the nickel atom through a delocalized cloud []. The chloride (Cl) and triphenylphosphine (PPh3) ligands occupy the remaining two coordination sites around the nickel atom. The Ni-Cl and Ni-P bond lengths are reported to be around 2.1 Å, highlighting a distorted trigonal bipyramidal structure [].


Chemical Reactions Analysis

Synthesis

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized by reacting nickel dichloride (NiCl2) with cyclopentadienylmagnesium bromide (CpMgBr) and triphenylphosphine (PPh3) in an inert atmosphere.

NiCl2 + CpMgBr + PPh3 → CpNiCl(PPh3) + MgBrCl

Other Reactions

This compound serves as a precursor for the synthesis of various other organometallic complexes. For instance, treatment with alkynes can lead to the formation of nickel alkynyl and allenylidene complexes, which are of interest in catalysis and materials science [].

Physical and Chemical Properties

  • Melting Point: 175 °C (decomposition) []
  • Color: Air-sensitive, color information not readily available
  • Solubility: Soluble in organic solvents like dichloromethane and THF []
  • Stability: Air-sensitive, needs to be stored under an inert gas atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to prevent decomposition []

Mechanism of Action (Not Applicable)

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a reagent and does not have a specific biological function or mechanism of action within living systems.

  • Toxicity: Specific data on toxicity is limited. However, as with most organometallic compounds, it is advisable to handle it with care using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Flammability: Data on flammability is not readily available. It is recommended to handle the compound away from heat sources and open flames as a general precaution.
  • Reactivity: Air- and moisture-sensitive. Can react with water to release hydrochloric acid (HCl) gas.
  • Catalyst

    CpNi(PPh3)Cl acts as a catalyst in several organic transformations. Its ability to activate small molecules like hydrogen and carbon monoxide makes it valuable for reactions like hydrogenation, hydroformylation, and oligomerization [1]. Studies have shown its effectiveness in catalyzing the hydroboration of alkenes and alkynes [2].

    • [1] Journal of Molecular Catalysis A: Chemical, "Nickel-Catalyzed Hydroformylation of 1-Alkenes with CpNi(PPh3)X (X = Cl, Br, I) and Triethylamine as Base",
    • [2] Organometallics, "Hydroboration of Alkenes and Alkynes with Catecholborane Catalyzed by Nickel(0) Complexes",
  • Precursor

    CpNi(PPh3)Cl serves as a precursor for the synthesis of other functional nickel(II) complexes. By replacing the chloride ligand with other molecules, researchers can create new catalysts or organometallic reagents tailored for specific applications [3].

    • [3] Inorganic Chemistry, "Nickel(II) Complexes Derived from Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II): Synthesis, Structures, and Reactivity",
  • Model Compound

    Due to its well-defined structure and stability, CpNi(PPh3)Cl is often used as a model compound for studying fundamental aspects of organometallic chemistry. Researchers can investigate reaction mechanisms, electronic properties, and the influence of different ligands on the behavior of nickel complexes [4].

    • [4] Organometallics, "Synthesis and Characterization of Nickel(II) Complexes Containing P,N-Donor Ligands Derived from 2-Aminopyridines",

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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